1-(4-Methylphenyl)cyclohexanecarbonitrile CAS number
1-(4-Methylphenyl)cyclohexanecarbonitrile CAS number
An In-depth Technical Guide to 1-(4-Methylphenyl)cyclohexanecarbonitrile
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)cyclohexanecarbonitrile, a key chemical intermediate with applications in pharmaceutical research. We delve into its fundamental chemical and physical properties, explore detailed synthesis protocols, and outline robust analytical methods for its characterization. The document further discusses the compound's chemical reactivity and its potential role in the development of therapeutic agents, particularly those targeting neurodegenerative disorders. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Chemical Identity and Physicochemical Properties
1-(4-Methylphenyl)cyclohexanecarbonitrile is a disubstituted nitrile featuring a cyclohexyl ring and a p-tolyl (4-methylphenyl) group attached to the same quaternary carbon. This structure is a precursor in various synthetic pathways.
Key Identifiers:
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Chemical Name: 1-(4-Methylphenyl)cyclohexanecarbonitrile[1][2][3]
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Synonyms: 1-p-tolylcyclohexanecarbonitrile, Cyclohexanecarbonitrile, 1-(4-methylphenyl)-[1][3][7]
The physical properties of this compound are critical for its handling, purification, and use in subsequent reactions. The data, summarized from various chemical suppliers and databases, is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Clear colourless to yellowish liquid | [7] |
| Boiling Point | 135 °C @ 2 Torr; 342.6 °C @ 760 mmHg | [1][7] |
| Density | ~1.0 g/mL | [1][7] |
| Refractive Index | 1.5302 - 1.5322 | [1][8] |
| Flash Point | 128.1 °C | [1][7] |
| XLogP3 | 3.72 | [1] |
Synthesis Pathway: Nucleophilic Addition and Alkylation
The synthesis of 1-(4-Methylphenyl)cyclohexanecarbonitrile is typically achieved through a nucleophilic reaction involving p-tolylacetonitrile (also known as 4-methylphenylacetonitrile) and a cyclohexyl precursor. A common and effective strategy is the alkylation of the carbanion generated from p-tolylacetonitrile with a suitable dihaloalkane that forms the cyclohexyl ring. An analogous reaction involves the reaction of p-tolylacetonitrile with 1,5-dibromopentane. This approach leverages the acidity of the α-proton of the nitrile, which can be deprotonated by a strong base to form a stabilized carbanion. This carbanion then acts as a nucleophile in a double alkylation to form the cyclic structure.
Proposed Synthesis Workflow
The logical flow for synthesizing the title compound from commercially available starting materials is outlined below. This process ensures high yields by carefully controlling the reaction conditions to favor the desired cyclization over polymerization or side reactions.
Caption: Synthesis workflow for 1-(4-Methylphenyl)cyclohexanecarbonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for α-alkylation of nitriles.[9]
Materials:
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p-Tolylacetonitrile
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1,5-Dibromopentane
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
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Base Addition: Carefully add sodium hydride (60% dispersion) to the DMF. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the α-carbon of the nitrile without competing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.
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Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of p-tolylacetonitrile in anhydrous DMF via the dropping funnel, keeping the internal temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the carbanion.
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Cyclization: Add 1,5-dibromopentane dropwise, again maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Causality: The initial low temperature controls the exothermic reaction, while subsequent heating provides the activation energy for the second, intramolecular alkylation (cyclization) step.
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Quenching and Extraction: Cool the mixture to room temperature and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the layers. Extract the aqueous layer two more times with diethyl ether.
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Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by vacuum distillation to yield the final product.[1]
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl group on the aromatic ring (approx. 2.3-2.4 ppm), multiplets for the aromatic protons (approx. 7.1-7.4 ppm), and complex multiplets for the ten methylene protons of the cyclohexane ring (approx. 1.5-2.2 ppm).[10]
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¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal a signal for the nitrile carbon (approx. 120-125 ppm), a quaternary carbon signal where the rings are attached, signals for the aromatic carbons (some quaternary, some protonated), and several signals for the sp³ hybridized carbons of the cyclohexane ring, along with the methyl carbon signal.[11][12]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found around 2230-2250 cm⁻¹. Other expected signals include C-H stretches from the aromatic and aliphatic portions.
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Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry should show a molecular ion (M⁺) peak corresponding to the molecular weight of 199.29.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product and for pharmacokinetic studies.[13]
Protocol: Reverse-Phase HPLC Analysis
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Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[13] A typical gradient might be 50% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
The purity is determined by integrating the peak area of the main component relative to the total peak area.
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Chemical Reactivity and Applications in Drug Development
The utility of 1-(4-Methylphenyl)cyclohexanecarbonitrile as a synthetic intermediate stems from the versatile reactivity of its nitrile functional group.
Core Reactivity
The nitrile group can be transformed into other valuable functional groups, making this compound a versatile building block.
Caption: Key transformations of the nitrile functional group.
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Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield 1-(4-methylphenyl)cyclohexanecarboxylic acid, a common precursor for amides and esters.
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Reduction: The nitrile can be reduced to 1-(4-methylphenyl)cyclohexylmethanamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine is a crucial functional group for introducing nitrogen into a target molecule.
Significance in Pharmaceutical Research
This compound is listed in chemical databases under the category of "Antiparkinson Agents".[1] While not an active pharmaceutical ingredient (API) itself, its structure is analogous to precursors used in the synthesis of certain drugs. For example, related cyclohexanecarbonitrile derivatives are intermediates in the synthesis of valuable pharmaceutical compounds.[14][15] The 1-arylcyclohexylnitrile motif is a key structural element in various centrally active agents. Its role is typically that of a non-polar scaffold that can be further functionalized, often via the nitrile group, to interact with biological targets. Drug development professionals can utilize this intermediate to generate libraries of novel compounds for screening against neurological targets.
Safety and Handling
According to available Safety Data Sheets (SDS), 1-(4-Methylphenyl)cyclohexanecarbonitrile requires careful handling in a laboratory setting.[7]
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Engineering Controls: Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
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Storage: Store in a tightly sealed container in a cool, dry place.
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Toxicity: No specific toxicity data is readily available; therefore, the compound should be handled as potentially hazardous.[7]
References
-
1-(4-METHYLPHENYL)CYCLOHEXANECARBONITRILE - FDA Global Substance Registration System. [Link]
-
Cyclohexanecarbonitrile,1-hydroxy-4-phenyl- | C13H15NO | CID 12015154 - PubChem. [Link]
-
Separation of 1-(4-Methylphenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column - SIELC Technologies. [Link]
- EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google P
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar - Scirp.org. [Link]
-
1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile - NIH. [Link]
-
Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d - TCU Digital Repository. [Link]
-
3-(4-Methylphenyl)-1-cyclohex-2-enone - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | CAS: 1206-13-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. parchem.com [parchem.com]
- 4. 1-(4-METHYLPHENYL)CYCLOHEXANECARBONITRILE [drugfuture.com]
- 5. 1-(4-甲基苯基)-1-环己腈 | 1206-13-9 [m.chemicalbook.com]
- 6. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | 1206-13-9 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile CAS#: 1206-13-9 [m.chemicalbook.com]
- 9. 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. DSpace [repository.tcu.edu]
- 12. spectrabase.com [spectrabase.com]
- 13. Separation of 1-(4-Methylphenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]
- 15. scirp.org [scirp.org]
